![molecular formula C18H23N5O3 B2417075 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034402-35-0](/img/structure/B2417075.png)
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Description
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
The exact mass of the compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pyrazolines, including derivatives of our compound, have demonstrated antibacterial properties . Researchers have reported their effectiveness against various bacterial strains, making them potential candidates for combating infections.
- The compound’s structure suggests it may exhibit antifungal activity. Previous studies on pyrazolines have highlighted their efficacy against fungal pathogens . Investigating this aspect further could reveal its potential as an antifungal agent.
- Oxidative stress plays a crucial role in disease development. Pyrazolines, due to their unique ring structure, have been investigated for their antioxidant effects . Our compound might contribute to cellular protection by scavenging free radicals.
- In a novel study, researchers evaluated the neurotoxic potential of our compound using acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in rainbow trout alevins’ brains . Understanding its impact on neural function is essential for safety assessment.
- Pyrazolines have been associated with anti-inflammatory and antidepressant effects . Investigating whether our compound shares these properties could provide valuable insights for therapeutic applications.
- Although not directly studied for antiviral activity, related indole derivatives have shown promise against hepatitis C virus (HCV) and HIV . Exploring our compound’s effects on viral replication could be worthwhile.
Antibacterial Activity
Antifungal Potential
Antioxidant Properties
Neurotoxicity Assessment
Anti-Inflammatory and Antidepressant Activities
Anti-Viral Potential
properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-22(2)15-9-19-10-16(20-15)25-12-7-8-23(11-12)18(24)17-13-5-3-4-6-14(13)26-21-17/h9-10,12H,3-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEHVWWCCMITFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NOC4=C3CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone |
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